![molecular formula C17H17N5O2 B2677753 (1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034473-21-5](/img/structure/B2677753.png)

(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

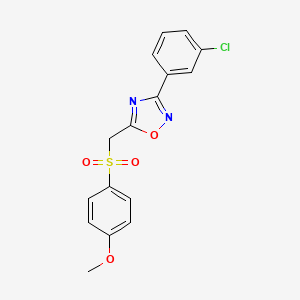

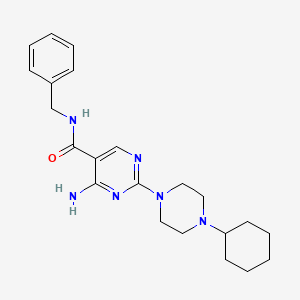

Molecular Structure Analysis

The benzo[d]imidazole moiety is a five-membered heterocyclic ring fused with a benzene ring . It contains three carbon, two nitrogen, and four hydrogen atoms . The pyrazin-2-yloxy and piperidin-1-yl groups are likely attached at specific positions on the benzo[d]imidazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Benzo[d]imidazole derivatives are typically solid and highly soluble in polar solvents . The presence of the pyrazin-2-yloxy and piperidin-1-yl groups could further influence its solubility, melting point, and other properties.Scientific Research Applications

Synthesis and Structural Analysis

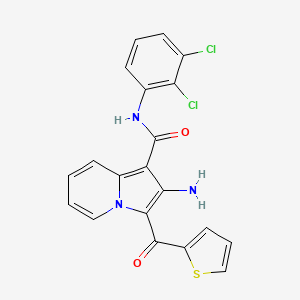

A significant application of this compound is in the synthesis of novel heterocyclic compounds with potential biological activities. For example, the synthesis of derivatives such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones has been explored. These compounds have been evaluated for their antioxidant and antimicrobial activities, revealing that some derivatives possess high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The synthesis process often involves the reaction of specific carbohydrazides with various aldehydes, highlighting the compound's role in generating new chemical entities with potential pharmacological applications (Bassyouni et al., 2012).

Antimicrobial and Antitumor Activity

The synthesized derivatives of this compound have been tested for their antimicrobial properties, showing significant activity against various pathogens. This reflects the potential of these compounds in developing new antimicrobial agents. Moreover, the evaluation of antitumor activity, particularly through the synthesis of conjugates as tubulin polymerization inhibitors, indicates their potential application in cancer therapy. Compounds have shown considerable cytotoxicity against human cancer cell lines, such as prostate, lung, cervical, and breast cancer cells, suggesting a promising avenue for the development of new cancer treatments (Mullagiri et al., 2018).

Molecular Interaction Studies

Research on molecular interactions, especially concerning the CB1 cannabinoid receptor, provides insights into the medicinal chemistry applications of the compound. Studies have revealed the conformational analysis and molecular docking of derivatives, contributing to the understanding of receptor-ligand interactions and the development of selective antagonists for therapeutic purposes (Shim et al., 2002).

Future Directions

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzo[d]imidazole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.

properties

IUPAC Name |

3H-benzimidazol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(12-3-4-14-15(8-12)21-11-20-14)22-7-1-2-13(10-22)24-16-9-18-5-6-19-16/h3-6,8-9,11,13H,1-2,7,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQWSCVURSRTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2677670.png)

![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)

![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)

![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)